molecular formula C10H10FN B2543937 3-Ethyl-7-fluoro-1H-indole CAS No. 1360902-63-1

3-Ethyl-7-fluoro-1H-indole

Cat. No.: B2543937
CAS No.: 1360902-63-1
M. Wt: 163.195
InChI Key: ZEGZBQWGJHFSHC-UHFFFAOYSA-N
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Description

3-Ethyl-7-fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their aromatic properties and biological activities, making them valuable in various fields such as medicinal chemistry and organic synthesis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Ethyl-7-fluoro-1H-indole, like other indole derivatives, may interact with multiple receptors, enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding with high affinity, which can influence the function of these biomolecules .

Cellular Effects

The effects of this compound on cells can be diverse, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Molecular Mechanism

The molecular mechanism of action of this compound is likely complex and multifaceted. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This could include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At high doses, there may be toxic or adverse effects .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound may be transported and distributed in various ways. This could involve interaction with transporters or binding proteins, and it may affect the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound could be influenced by various factors, including targeting signals or post-translational modifications. These factors could direct the compound to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-fluoro-1H-indole can be achieved through several methods, including classical and modern synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another method is the Larock indole synthesis, which utilizes palladium-catalyzed reactions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-7-fluoro-1H-indole is unique due to the presence of both the ethyl and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-ethyl-7-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGZBQWGJHFSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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